molecular formula C26H27N3O4S B2662169 2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 1031977-48-6

2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide

Cat. No. B2662169
M. Wt: 477.58
InChI Key: IBERJYURDYMSTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, has been reported in the literature . For instance, a series of 3-alkyl/aryl-7/9-methyl-10,10a-dihydroindeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized by the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Antihypertensive and Vasodilator Activity

Thiadiazoles, such as those structurally related to the compound , have been synthesized and screened for antihypertensive activity. Studies have shown that certain 2-aryl-5-hydrazino-1,3,4-thiadiazoles, particularly those with a 2-substituted phenyl ring, exhibit higher antihypertensive activity than their counterparts. This is attributed to a direct relaxant effect on vascular smooth muscle, suggesting potential applications in the development of new antihypertensive drugs (Turner et al., 1988).

Antipsychotic and Anticonvulsant Agents

New substituted benzoxazepine and benzothiazepine compounds have been synthesized and evaluated for their antipsychotic as well as anticonvulsant activities. Some compounds have shown promising results, indicating the potential for the development of novel antipsychotic and anticonvulsant medications (Kaur et al., 2012).

Insecticidal Applications

Research into heterocycles incorporating a thiadiazole moiety has demonstrated insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. This suggests that compounds structurally related to 2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide could be explored for their potential use in pest control strategies (Fadda et al., 2017).

Antimicrobial and Anticancer Activities

Several studies have synthesized and assessed the antimicrobial and anticancer activities of thiadiazole derivatives. These compounds have shown moderate to good inhibitory activity against various cancer cell lines and pathogenic bacteria, suggesting their potential application in the development of new antimicrobial and anticancer drugs (Sah et al., 2014), (Kamal et al., 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its pharmacological activities and potential therapeutic applications. In silico pharmacokinetic and molecular modeling studies could also be conducted to better understand its behavior in biological systems .

properties

IUPAC Name

2-[2-(4-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-2-20-14-16-22(17-15-20)29-26(31)28(23-12-6-7-13-24(23)34(29,32)33)19-25(30)27-18-8-11-21-9-4-3-5-10-21/h3-7,9-10,12-17H,2,8,11,18-19H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBERJYURDYMSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide

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